2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol
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Overview
Description
2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol is a complex organic compound with a unique structure that includes multiple fused rings and hydroxyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include large-scale reactions with precise control over reaction parameters to achieve consistent results. The use of advanced purification techniques, such as chromatography, is also common to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-7-sulfonic acid
- 1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-, ®-
Uniqueness
2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol is unique due to its specific arrangement of hydroxyl groups and fused ring structure. This configuration imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol |
InChI |
InChI=1S/C13H17NO2/c15-12-6-9-5-11-3-1-2-4-14(11)8-10(9)7-13(12)16/h6-7,11,15-16H,1-5,8H2 |
InChI Key |
VLUVRGGEPPCGPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC3=CC(=C(C=C3CC2C1)O)O |
Origin of Product |
United States |
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